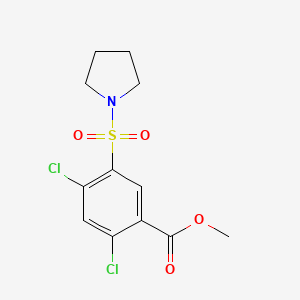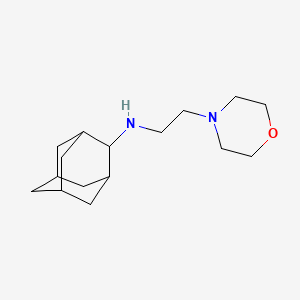![molecular formula C15H12BrN3O2S B5652068 2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5652068.png)
2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound with a molecular formula of C14H10BrN3O2S. This compound is characterized by the presence of a bromo group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide typically involves multiple steps:
Formation of 4-bromo-2-cyanophenol: This can be achieved through the bromination of 2-cyanophenol using bromine in the presence of a suitable catalyst.
Etherification: The 4-bromo-2-cyanophenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-cyanophenoxy)acetic acid.
Amidation: The acetic acid derivative is converted to the corresponding amide using ammonia or an amine.
Schiff Base Formation: Finally, the amide is reacted with thiophene-2-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The bromo group can undergo substitution reactions, leading to the formation of new bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromo-2-cyanophenoxy)acetamide: Lacks the thiophene and Schiff base functionalities.
4-bromo-2-cyanophenol: A simpler precursor with fewer functional groups.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the bromo and cyano groups.
Uniqueness
2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the bromo, cyano, and thiophene groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-10(14-3-2-6-22-14)18-19-15(20)9-21-13-5-4-12(16)7-11(13)8-17/h2-7H,9H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSEQKPFGAQKB-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)C#N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)C#N)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)
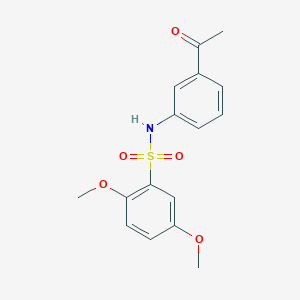
![2-[[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]methyl]-4-oxo-1H-quinoline-6-carboxamide](/img/structure/B5652005.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
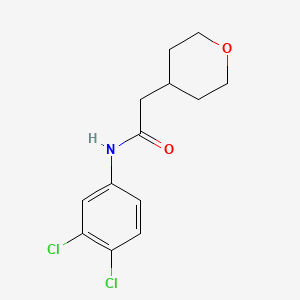
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
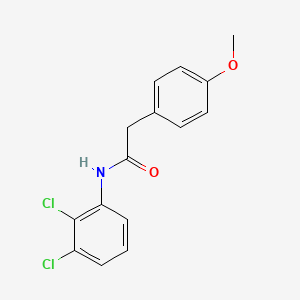
![Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B5652055.png)
![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5652067.png)
